![molecular formula C14H18FNO4S B1390213 1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid CAS No. 1020722-14-8](/img/structure/B1390213.png)
1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid
Descripción general
Descripción
1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C14H18FNO4S and a molecular weight of 315.36 . It is a promising drug candidate with potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a carboxylic acid group, an ethylsulfonyl group, and a fluorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 315.36 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Anticancer Potential
A study focused on the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as potential anticancer agents. These compounds were synthesized through a series of chemical reactions starting from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, with some derivatives showing strong anticancer activity in vitro. This suggests the potential of such compounds, including those structurally related to 1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid, for further investigation as anticancer agents (Rehman et al., 2018).
Antibacterial Applications
Research into pyridonecarboxylic acids, which share a functional similarity with the compound , has shown significant antibacterial activity. One study synthesized and evaluated various analogues, including 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, for their antibacterial efficacy. Some compounds exhibited superior activity compared to established antibiotics, highlighting the potential of such structures for developing new antibacterial agents (Egawa et al., 1984).
Synthesis of Antibacterial Agents
Another study focused on the synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, showcasing their potential as antibacterial agents. These compounds were synthesized from 2,6-dichloro-5-fluoronicotinic acid derivatives, with some showing promise as potent antibacterial agents, similar to enoxacin (Miyamoto et al., 1987).
Crystal Structures and Drug Development
The crystal structures of certain analogues, such as ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate, have been studied as part of drug development efforts. These structures provide valuable insights into the molecular interactions and stability of potential drug candidates, contributing to the development of new therapeutic agents (Mambourg et al., 2021).
Carbohydrate Chemistry
In carbohydrate chemistry, the protection of hydroxyl groups is a crucial step. A study introduced the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for this purpose, showcasing its utility in protecting 4-fluorobenzyl alcohol and its subsequent cleavage under mild conditions. This method offers a novel approach to the synthesis of complex carbohydrates, which could have implications for the synthesis and modification of compounds like 1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid (Spjut et al., 2010).
Propiedades
IUPAC Name |
1-(4-ethylsulfonyl-2-fluorophenyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-2-21(19,20)11-5-6-13(12(15)8-11)16-7-3-4-10(9-16)14(17)18/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYGQEIXBNRNLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1390133.png)

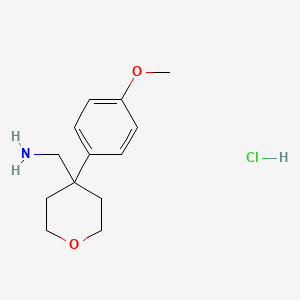
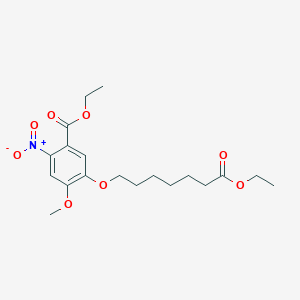
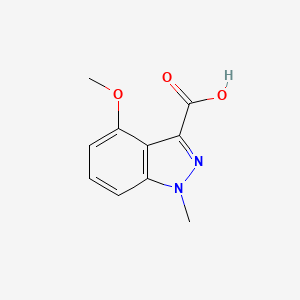

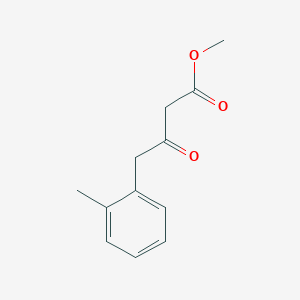

![Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B1390149.png)
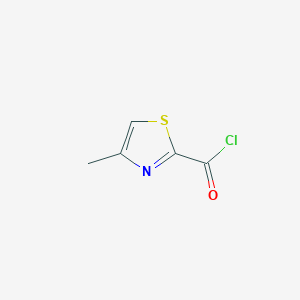
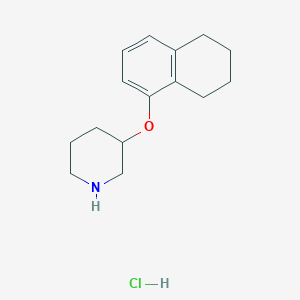
![4-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1390152.png)
